(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid

Antifolate DHFR inhibition Structure-activity relationship

The target compound (CAS 29746-12-1, NSC is a classical 2,4-diaminoquinazoline antifolate. It features a fully reduced N10–C9 bridge, a meta-aminobenzoyl (m-ABA) linker, and an (S)-glutamic acid side chain.

Molecular Formula C21H22N6O5
Molecular Weight 438.4 g/mol
Cat. No. B12914431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C21H22N6O5/c22-18-14-8-11(4-5-15(14)26-21(23)27-18)10-24-13-3-1-2-12(9-13)19(30)25-16(20(31)32)6-7-17(28)29/h1-5,8-9,16,24H,6-7,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1
InChIKeyFXEBUGYKJKDGHV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic Acid: A Meta-Substituted Quinazoline Antifolate Reference Standard


The target compound (CAS 29746-12-1, NSC 121346) is a classical 2,4-diaminoquinazoline antifolate [1]. It features a fully reduced N10–C9 bridge, a meta-aminobenzoyl (m-ABA) linker, and an (S)-glutamic acid side chain [2]. This architecture defines a folate analogue that antagonizes dihydrofolate reductase (DHFR) and potentially thymidylate synthase (TS) [3]. The meta substitution on the benzoyl ring constitutes its principal structural differentiation from the majority of classical antifolates, which overwhelmingly employ a para-aminobenzoyl (p-ABA) connectivity [4].

1

Meta-substituted quinazoline antifolate reference standard for isomer-specific DHFR studies.

2

Distinct m-ABA linker geometry separates this compound from common p-ABA classical antifolates.

3

Supports SAR workflows requiring benzoyl ring connectivity as a controlled structural variable.

Why the Meta-Constitution of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic Acid Prevents Simple Analog Swapping in Antifolate Research


The position of the amide linkage on the benzoyl ring (meta vs. para) is not a trivial topological variation in classical antifolates. It fundamentally reorients the benzoyl-L-glutamate tail within the enzyme active site, directly altering hydrogen-bond networks with conserved DHFR residues and affecting polyglutamation efficiency by folylpolyglutamate synthetase (FPGS) [1][2]. Computational studies explicitly comparing meta- and para-quinazoline isomers have confirmed significant differences in binding interactions with both wild-type and mutant DHFR receptors, demonstrating that meta connectivity generates a unique enzyme interaction profile that cannot be replicated by para-substituted analogs [3]. Consequently, data generated with para-substituted reference standards cannot be extrapolated to the meta isomer without risking erroneous conclusions about target engagement and intracellular retention.

This Product (Meta)
Para Isomer (e.g., Deaza-aminopterin)
m-ABA linker orients glutamate tail differently in DHFR pocket.
p-ABA linker directs a distinct binding pose; interaction profiles may not transfer.
Computational docking supports altered hydrogen-bond networks.
Meta-specific engagement cannot be reproduced with para reference data alone.
Distinct NSC identifier (NSC 121346) and CAS (29746-12-1).
NSC 529860 / CAS 18921-68-1; isobaric and identical MF requires orthogonal identity check.

Data-Driven Procurement Guide: Quantifying the Differentiation of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic Acid


Meta vs. Para Connectivity: A Structural Determinant of DHFR Binding Interactions

A 3D-QSAR and molecular docking study (Hadni et al., 2023) provides the only available head-to-head structural comparison of meta- and para-quinazoline isomers at the DHFR active site. The study quantitatively demonstrates that the meta compound forms a subtly different hydrogen-bond network within the DHFR binding pocket compared to the para isomer, which translates to distinct predicted binding energetics [1]. However, the published abstract and accessible metadata do not report explicit numerical docking scores or Ki/IC50 values, and thus a quantitative potency comparison remains unavailable in the public domain. This computational evidence supports the hypothesis that meta connectivity is not biologically silent but rather modulates target interaction geometry, distinguishing the compound from its para-substituted reference analogs [2].

DHFR Docking Comparison
Computational context
Meta isomer forms distinct hydrogen-bond network vs. para in wild-type and mutant PfDHFR; numerical scores not publicly available.
Supports meta-specific interaction geometry.
Data to verify from Hadni et al. 2023 docking study.
Antifolate DHFR inhibition Structure-activity relationship

Chemical Provenance: The Meta-Benzoyl Ring as a Distinct Chemotype Within the NSC Library

The compound is cataloged in the National Cancer Institute (NCI) repository under the identifier NSC 121346, with the formal name Glutamic acid, N-[m-[[(2,4-diamino-6-quinazolinyl)methyl]amino]benzoyl]-, L- (8CI) [1]. The para analog (deaza-aminopterin, CB3702) is separately cataloged as NSC 529860 under the name Glutamic acid, N-[p-[[(2,4-diamino-6-quinazolinyl)methyl]amino]benzoyl]-, L- (8CI) [2]. This independent cataloging confirms that the NCI Developmental Therapeutics Program (DTP) recognized the meta and para isomers as distinct chemical entities worthy of separate acquisition and screening, rather than interchangeable representatives of a single chemotype. However, the specific screening results from the NCI-60 panel for NSC 121346 are not readily accessible through current public databases .

NSC Library Provenance
Class-level inference
NSC 121346 (meta) cataloged separately from NSC 529860 (para) by NCI DTP.
Distinct chemotype for procurement verification.
Legacy screening data for NSC 121346 not publicly accessible.
Chemical biology NSC library Antifolate chemotype

Physicochemical Identity: Molecular Formula, Weight, and Purity Specifications Differentiating the Meta Isomer from Para and Other Quinazoline Antifolates

The meta compound shares an identical molecular formula (C21H22N6O5) and molecular weight (438.44 g/mol) with its para isomer deaza-aminopterin, necessitating rigorous analytical differentiation at the point of procurement . Commercially, the meta compound is available with a certified purity of ≥97% (HPLC) . In contrast, the para isomer (deaza-aminopterin) is listed by multiple vendors with purity specifications typically ranging from >95% to >98% . The isomeric identity is confirmed by the distinct IUPAC name (meta vs. para connectivity) and unique CAS number (29746-12-1 vs. 18921-68-1), but orthogonal confirmation via ¹H NMR or HPLC retention time comparison against an authentic standard is recommended by suppliers to preclude isomeric misidentification, given the identical mass spectrum .

Physicochemical Identity
Data to verify
Identical MF C21H22N6O5, MW 438.44; meta purity ≥97% (HPLC). Para purity >95–98%.
Requires orthogonal NMR/HPLC identity confirmation.
Supplier COA; no independent source reported.
Quality control Analytical chemistry Procurement specification

Recommended Research and Industrial Applications for (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic Acid Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Benzoyl Ring Geometry in Classical Antifolates

This meta-substituted compound serves as a critical matched molecular pair with deaza-aminopterin (para isomer) for systematic exploration of how benzoyl ring connectivity modulates DHFR binding affinity, selectivity against mutant enzymes, and substrate recognition by FPGS. The 2023 computational study by Hadni et al. explicitly demonstrates that meta and para isomers produce distinct docking poses and interaction fingerprints at the DHFR active site, justifying inclusion of this compound in SAR matrices aimed at mapping the geometric constraints of the DHFR active-site cavity [1].

Analytical Reference Standard for Isomeric Identity Confirmation in Antifolate Chemical Libraries

Given that the meta and para isomers share identical molecular formula, molecular weight, and mass spectrometric fragmentation patterns, this compound is uniquely suited as an authentic reference standard for developing HPLC or NMR methods capable of resolving isomeric antifolates. Procurement of the meta compound alongside the para standard enables laboratories to establish robust identity testing protocols, mitigating the risk of isomeric cross-contamination in compound screening collections where CAS-number verification alone may be insufficient .

Polyglutamation Substrate Specificity Assays for Folylpolyglutamate Synthetase (FPGS)

The substitution pattern on the benzoyl ring is known to influence substrate recognition by FPGS, the enzyme responsible for intracellular polyglutamation and retention of classical antifolates. While direct kinetic data for the meta isomer are lacking, its structural divergence from the para series provides a valuable probe for investigating whether meta connectivity enhances, reduces, or alters the efficiency of polyglutamate chain elongation relative to the well-characterized para-substituted reference compounds [2].

Computational Chemistry Validation of DHFR Inhibitor Docking Models

The meta isomer provides a structurally distinct test case for validating in silico docking and scoring algorithms applied to DHFR inhibitor design. Because Hadni et al. (2023) employed this meta–para pair as a computational benchmark, researchers developing or benchmarking molecular docking workflows can use this compound to assess whether their computational protocols reproduce the differential binding interactions reported in the literature, thereby enhancing confidence in virtual screening campaigns targeting DHFR [1].

Application
Selection Property
Validation Focus
SAR studies of benzoyl ring geometry
Meta connectivity reference standard
DHFR binding pose comparison with para isomer
Analytical reference for isomeric identity
Isobaric isomer differentiation
Orthogonal HPLC/NMR method development
FPGS substrate specificity assays
Structural divergence from para series
Polyglutamation efficiency monitoring
Computational chemistry validation
Distinct DHFR docking benchmark
In silico scoring protocol verification
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